molecular formula C10H12O2 B1332711 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one CAS No. 76230-27-8

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No. B1332711
Key on ui cas rn: 76230-27-8
M. Wt: 164.2 g/mol
InChI Key: RVZYKXUAFRJYAT-UHFFFAOYSA-N
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Patent
US04558143

Procedure details

To a mixture of 24 ml of water and 6 ml of 40% aqueous solution of chloroacetaldehyde was added 0.7 g (8 mmoles) of sodium hydrogencarbonate while cooling with ice. To the reaction mixture were added dropwise 4.2 g (30 mmoles) of 5,5-dimethyl-1,3-cyclohexanedione and 40 ml of aqueous solution containing 2.3 g (27 mmoles) of sodium hydrogencarbonate while cooling with ice at a rate of 0.4 ml/minute. The reaction mixture was maintained at a pH of from 5.7 to 8.0 throughout the reaction. After completing the dropping, the reaction mixture was stirred at a room temperature overnight, and then treated in the same manner as in Example 1 to give 2.36 g (yield: 48.2%) of 4-oxo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran being a colorless oily material (boiling point: 78° C./0.7 mmHg).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]=[O:4].C(=O)([O-])O.[Na+].[CH3:10][C:11]1([CH3:19])[CH2:16][C:15](=O)[CH2:14][C:13](=[O:18])[CH2:12]1>O>[O:4]=[C:3]1[C:14]2[CH:15]=[CH:16][O:18][C:13]=2[CH2:12][C:11]([CH3:19])([CH3:10])[CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
CC1(CC(CC(C1)=O)=O)C
Name
aqueous solution
Quantity
40 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O
Name
Quantity
24 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at a room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice at a rate of 0.4 ml/minute
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at a pH of from 5.7 to 8.0 throughout the reaction
ADDITION
Type
ADDITION
Details
treated in the same manner as in Example 1

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CC(CC2=C1C=CO2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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